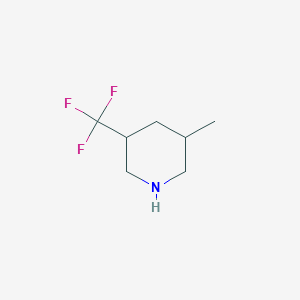
3-Methyl-5-(trifluoromethyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-5-(trifluoromethyl)piperidine is an organic compound that belongs to the class of piperidines, which are nitrogen-containing heterocycles. This compound is characterized by the presence of a trifluoromethyl group (-CF3) and a methyl group (-CH3) attached to the piperidine ring. The trifluoromethyl group imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-(trifluoromethyl)piperidine can be achieved through several methods. One common approach involves the use of trifluoromethylation reactions, where a trifluoromethyl group is introduced into the piperidine ring. This can be done using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates under appropriate reaction conditions.
Another method involves the use of Suzuki-Miyaura coupling reactions, where a boronic acid derivative of piperidine is coupled with a trifluoromethylated aryl halide in the presence of a palladium catalyst . This method offers high yields and selectivity, making it suitable for large-scale production.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-5-(trifluoromethyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to produce alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where nucleophiles such as halides or amines replace existing functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Halides or substituted amines.
Applications De Recherche Scientifique
3-Methyl-5-(trifluoromethyl)piperidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Mécanisme D'action
The mechanism of action of 3-Methyl-5-(trifluoromethyl)piperidine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. It can inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methylpiperidine: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
5-(Trifluoromethyl)piperidine: Similar structure but without the methyl group, affecting its biological activity and applications.
Trifluoromethylpyridine: Contains a pyridine ring instead of a piperidine ring, leading to different chemical behavior and uses.
Uniqueness
3-Methyl-5-(trifluoromethyl)piperidine is unique due to the presence of both the trifluoromethyl and methyl groups, which confer distinct chemical and physical properties. These properties make it a valuable compound in various fields, including medicinal chemistry and industrial applications.
Propriétés
Formule moléculaire |
C7H12F3N |
|---|---|
Poids moléculaire |
167.17 g/mol |
Nom IUPAC |
3-methyl-5-(trifluoromethyl)piperidine |
InChI |
InChI=1S/C7H12F3N/c1-5-2-6(4-11-3-5)7(8,9)10/h5-6,11H,2-4H2,1H3 |
Clé InChI |
XXBJCIIBRFCJDH-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(CNC1)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3-Bromo-2-methylphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid](/img/structure/B15296950.png)
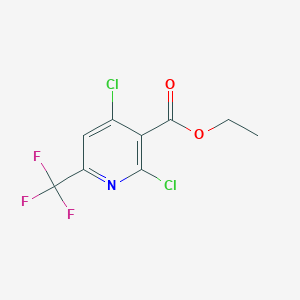
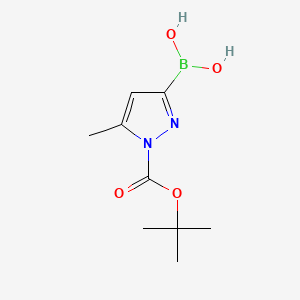

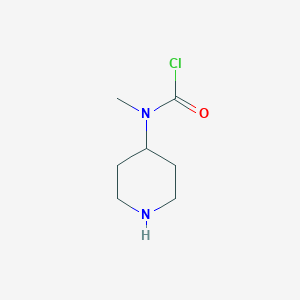
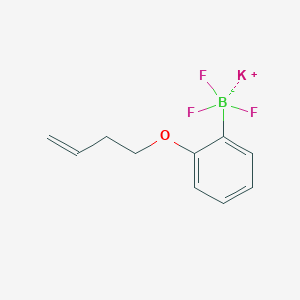
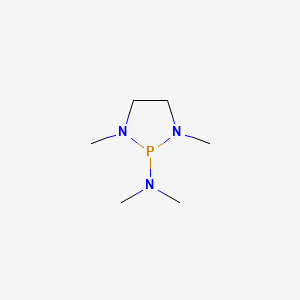
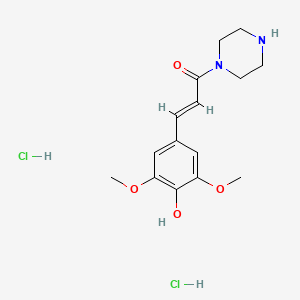
![methyl({[(2S)-1-methylpiperidin-2-yl]methyl})amine](/img/structure/B15296993.png)
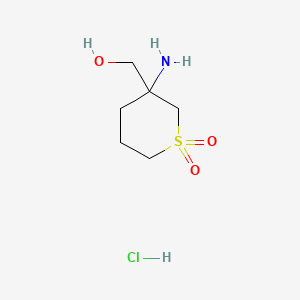
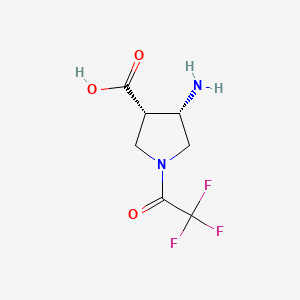

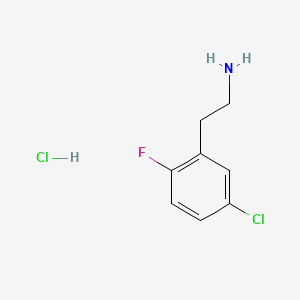
![3-[4-(Methylamino)phenyl]propanoic acid](/img/structure/B15297021.png)
